REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:14])=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[C:8]([CH3:13])=[N:7]2.O=P(Cl)(Cl)[Cl:17]>>[Br:1][C:2]1[C:3]([F:14])=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:17])[C:8]([CH3:13])=[N:7]2
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Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC=C2N=C(C(NC12)=O)C)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was removed under reduced pressure (rotary evaporator)
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Type
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ADDITION
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Details
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The mixture was treated with EtOAc (100 mL)
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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ADDITION
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Details
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treated with ice chips and 1 N NaOH slowly
|
Type
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CUSTOM
|
Details
|
After phase separation
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Type
|
WASH
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Details
|
the organic layer was washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the crude product as a brown solid
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by chromatography on the ISCO Combiflash Rf (80 g Redisep column
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2N=C(C(=NC2=CC=C1F)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.82 mmol | |
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |